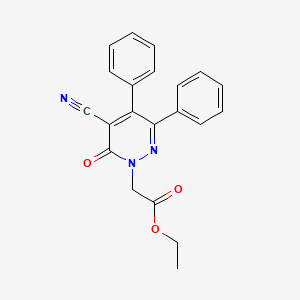
1-(3-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone is a complex organic compound that features a pyridine ring substituted with a silyl ether and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone typically involves the protection of hydroxyl groups using silylating agents such as tert-butyldimethylsilyl chloride. The reaction conditions often require the presence of a base like imidazole or pyridine to facilitate the silylation process. The protected intermediate is then subjected to further reactions to introduce the ethanone group, often through acylation reactions using reagents like acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and solubility, while the ethanone group can participate in various chemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: Similar in structure but lacks the silyl ether group.
Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Contains a tert-butyl group but differs in the core structure.
Cyclohexane, (1,1-dimethylethyl)-: Features a cyclohexane ring instead of a pyridine ring.
Uniqueness
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone is unique due to the presence of the silyl ether group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H23NO2Si |
|---|---|
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
1-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H23NO2Si/c1-11(16)13-12(8-7-9-15-13)10-17-18(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Clé InChI |
GCBMZXMAXAVNSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=N1)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)






![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
